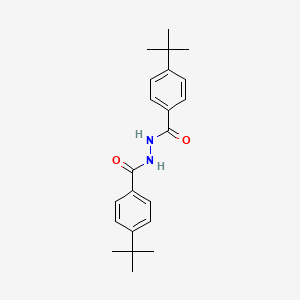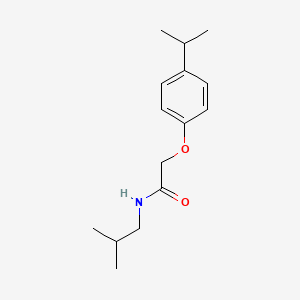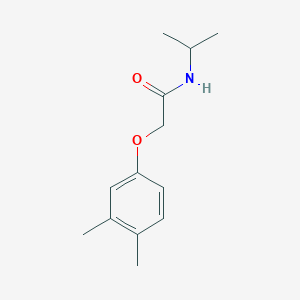![molecular formula C20H16N2O4 B3461832 N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide](/img/structure/B3461832.png)
N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide
Vue d'ensemble
Description
N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide, commonly known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
MNBA has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against various enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. MNBA has been found to inhibit HDAC activity, leading to increased acetylation of histones and altered gene expression. This makes MNBA a potential candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of MNBA involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MNBA inhibits HDAC activity, leading to increased acetylation of histones and altered gene expression. This, in turn, leads to changes in cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
MNBA has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. MNBA has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNBA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It exhibits potent activity against HDACs, making it a potential candidate for the treatment of various diseases. However, MNBA also has some limitations for lab experiments. It exhibits low solubility in water, making it difficult to use in cell-based assays. It also exhibits low selectivity for HDACs, leading to potential off-target effects.
Orientations Futures
There are several future directions for the study of MNBA. One potential direction is the development of more selective HDAC inhibitors based on the structure of MNBA. Another potential direction is the investigation of the role of MNBA in the regulation of other cellular processes, including DNA repair and cell cycle regulation. Additionally, the potential of MNBA for the treatment of various diseases, including cancer and inflammatory diseases, should be further investigated.
Conclusion
In conclusion, MNBA is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent activity against HDACs, making it a potential candidate for the treatment of various diseases. MNBA has several advantages for lab experiments, including its small size and potent activity, but also has limitations, including low solubility and selectivity. There are several future directions for the study of MNBA, including the development of more selective HDAC inhibitors and investigation of its role in other cellular processes.
Propriétés
IUPAC Name |
N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-3-2-4-19(13-14)26-18-11-7-16(8-12-18)21-20(23)15-5-9-17(10-6-15)22(24)25/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGMJXDWEYDRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461754.png)
![N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3461760.png)
![methyl 3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3461762.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B3461776.png)



![N-[3-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3461821.png)
![4-[2-(3-fluoro-4-methoxyphenyl)ethanethioyl]morpholine](/img/structure/B3461826.png)



